Ethyl 3-methylideneazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methylideneazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in organic chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of Ethyl 3-methylideneazetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of azetidine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired ester product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-methylideneazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 3-methylideneazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl 3-methylideneazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure. These modifications can lead to the formation of biologically active compounds that interact with enzymes and receptors in the body, influencing biochemical pathways and physiological processes .
Comparison with Similar Compounds
Ethyl 3-methylideneazetidine-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-Boc-azetidine-3-carboxylate: This compound is also an azetidine derivative but differs in its protective Boc group, which influences its reactivity and applications.
tert-Butyl 3-Methyleneazetidine-1-carboxylate: Similar in structure but with a tert-butyl ester group, this compound exhibits different physical and chemical properties, making it suitable for specific applications.
The uniqueness of this compound lies in its ethyl ester group, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
191282-73-2 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 3-methylideneazetidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-3-10-7(9)8-4-6(2)5-8/h2-5H2,1H3 |
InChI Key |
SWNKIWSORIDKBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=C)C1 |
Canonical SMILES |
CCOC(=O)N1CC(=C)C1 |
Synonyms |
1-Azetidinecarboxylicacid,3-methylene-,ethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.